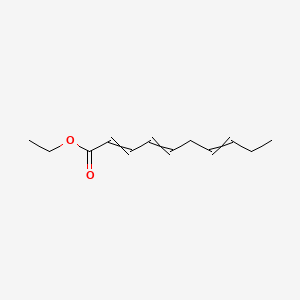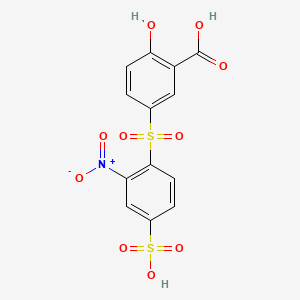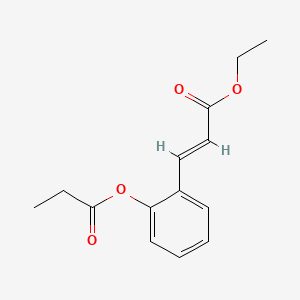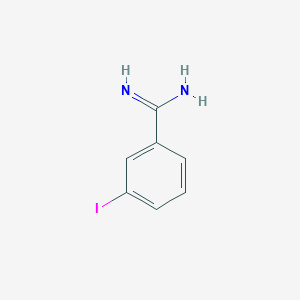
3-iodobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodobenzenecarboximidamide is an organic compound with the molecular formula C7H7IN2 It is a derivative of benzamidine, where an iodine atom is substituted at the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobenzenecarboximidamide typically involves the iodination of benzamidine. One common method is the direct iodination of benzamidine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions: 3-iodobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amidine group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamidines.
Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.
科学研究应用
3-iodobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor in enzymatic studies, particularly for serine proteases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 3-iodobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. It acts as a reversible competitive inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can modulate various biological pathways and processes.
相似化合物的比较
Benzamidine: The parent compound, which lacks the iodine substitution.
4-Iodo-benzamidine: Another iodinated derivative with the iodine atom at the fourth position.
2-Iodo-benzamidine: A derivative with the iodine atom at the second position.
Uniqueness: 3-iodobenzenecarboximidamide is unique due to the specific position of the iodine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to other iodinated benzamidines.
属性
CAS 编号 |
756434-74-9 |
|---|---|
分子式 |
C7H7IN2 |
分子量 |
246.05 g/mol |
IUPAC 名称 |
3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H7IN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) |
InChI 键 |
XJQGSJBTLSVOQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=N)N |
规范 SMILES |
C1=CC(=CC(=C1)I)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)
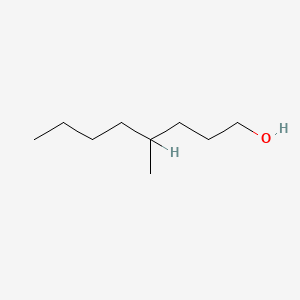

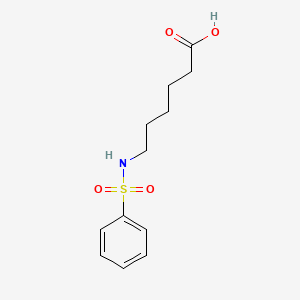
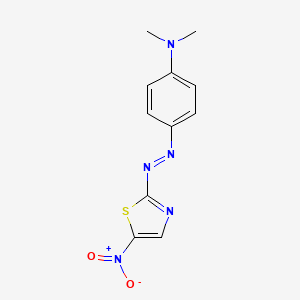
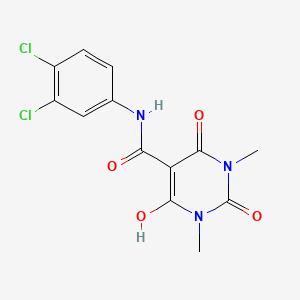
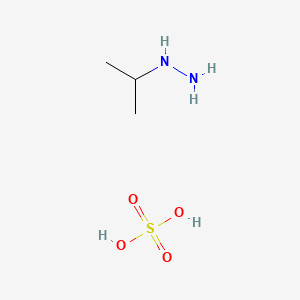
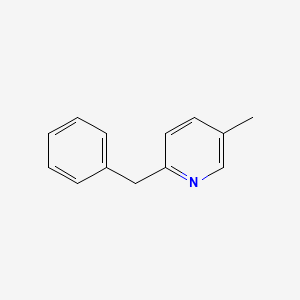
![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)
